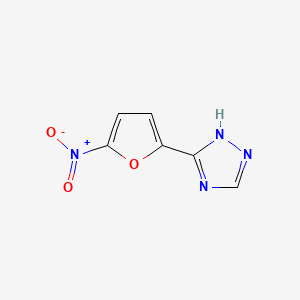

3-(5-Nitro-2-furyl)-4H-1,2,4-triazole

Description

BenchChem offers high-quality 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5019-55-6 |

|---|---|

Molecular Formula |

C6H4N4O3 |

Molecular Weight |

180.12 g/mol |

IUPAC Name |

5-(5-nitrofuran-2-yl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C6H4N4O3/c11-10(12)5-2-1-4(13-5)6-7-3-8-9-6/h1-3H,(H,7,8,9) |

InChI Key |

OHEIGDXIMWTXGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=NC=NN2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole: A Technical Guide to Cyclocondensation and Aromatization

Executive Summary & Pharmacological Rationale

The integration of a 5-nitro-2-furyl moiety with a 1,2,4-triazole core yields a highly privileged pharmacophore in drug development. Nitrofuran derivatives are classic antimicrobial and antiprotozoal agents; their mechanism of action relies on the bioreduction of the nitro group by bacterial or parasitic nitroreductases, generating reactive intermediates that disrupt DNA and ribosomal function ()[1].

By replacing traditional, metabolically labile linkages (such as amides or simple hydrazones) with a 4H-1,2,4-triazole ring, researchers can significantly enhance the metabolic stability, tissue penetration, and target-binding affinity of the molecule. The triazole acts as a robust bioisostere, providing critical hydrogen-bond donor/acceptor sites without compromising the electron-withdrawing nature required for the nitrofuran's redox activation ()[2].

This whitepaper outlines a highly reliable, two-step synthetic trajectory for isolating 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole from 5-nitro-2-furimidoylhydrazine, utilizing an orthoester cyclocondensation followed by an acid-catalyzed aromatization ()[3].

Retrosynthetic Analysis & Mechanistic Causality

Constructing the unsubstituted 4H-1,2,4-triazole ring requires the precise assembly of a three-nitrogen, two-carbon contiguous system.

-

Electrophilic C1 Synthon : Ethyl orthoformate is selected over formic acid. Formic acid introduces water and acidic conditions that can prematurely hydrolyze the starting imidoylhydrazine. Conversely, ethyl orthoformate acts as an anhydrous, mild methine source.

-

Cyclocondensation : The primary amine of 5-nitro-2-furimidoylhydrazine attacks the orthoester, expelling ethanol and forming an intermediate 3-(5-nitro-2-furyl)-5-ethoxy-1,2,4-triazoline.

-

Aromatization : The triazoline intermediate is thermodynamically trapped. Mild aqueous sulfuric acid is introduced to selectively protonate the ethoxy oxygen, facilitating its departure as a second equivalent of ethanol. This elimination drives the aromatization of the ring to the highly stable 1,2,4-triazole system[3].

Reaction pathway for the synthesis of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole.

Process Chemistry & Quantitative Metrics

The following table summarizes the optimized reaction parameters for the two-step synthesis, ensuring high throughput and minimal degradation of the sensitive nitrofuran moiety.

| Reaction Step | Reagents / Solvents | Temp (°C) | Time (h) | Yield (%) | Expected Purity |

| 1. Orthoester Cyclization | Ethyl orthoformate (excess) | 146 (Reflux) | 4.0 | 72 - 75% | >95% (Crude) |

| 2. Acidic Aromatization | 10% H₂SO₄ (aq) | 95 - 100 | 1.5 | 85 - 88% | >99% (Precipitate) |

Self-Validating Experimental Protocols

As a standard in robust chemical process design, these protocols are engineered to be self-validating—meaning the physical changes in the reaction matrix confirm the mechanistic progression of the synthesis.

Step 1: Synthesis of 3-(5-Nitro-2-furyl)-5-ethoxy-1,2,4-triazoline

Rationale: Ethyl orthoformate serves a dual purpose as both the solvent and the electrophilic reactant. Running the reaction neat under Dean-Stark conditions continuously removes the ethanol byproduct, driving the equilibrium strictly toward the cyclized triazoline intermediate.

Methodology:

-

Charge a dry, argon-purged 250 mL round-bottom flask with 5-nitro-2-furimidoylhydrazine (10.0 g, 58.8 mmol).

-

Add triethyl orthoformate (100 mL, large excess) to the flask to suspend the solid.

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the suspension to a vigorous reflux (approx. 146 °C) using a heating mantle.

-

Maintain reflux for 4 hours, then cool the mixture to room temperature.

-

Concentrate the remaining unreacted ethyl orthoformate in vacuo.

-

Triturate the resulting crude oily residue with cold hexanes (50 mL) to induce crystallization. Filter the solid and dry under vacuum.

In-Process Validation (Self-Validating Check): The initial heterogeneous suspension will gradually transition into a homogeneous, dark solution as the imidoylhydrazine is consumed. The collection of approximately 6.8 mL of ethanol in the Dean-Stark trap provides a definitive, visual confirmation that the stoichiometric condensation is complete[4].

Step 2: Acid-Catalyzed Aromatization to the Target Triazole

Rationale: The 5-ethoxy-1,2,4-triazoline intermediate must be forced into full aromaticity. Dilute aqueous sulfuric acid is utilized because it provides sufficient proton activity to catalyze the elimination of ethanol without causing the base-catalyzed ring-opening or harsh acid degradation typical of nitrofuran systems.

Methodology:

-

Suspend the intermediate (10.0 g) in 100 mL of 10% (v/v) aqueous sulfuric acid in a 250 mL Erlenmeyer flask.

-

Heat the mixture to 95–100 °C with continuous magnetic stirring for 1.5 hours.

-

Remove the flask from the heat source and immediately cool the reaction mixture to 0–5 °C in an ice-water bath to maximize product precipitation.

-

Carefully neutralize the acidic supernatant to pH 6.5–7.0 using dropwise addition of saturated aqueous sodium bicarbonate. (Note: Neutralization prevents acid-catalyzed degradation of the product during the drying phase).

-

Vacuum filter the fine yellow precipitate. Wash the filter cake extensively with cold distilled water (3 x 50 mL) to remove all inorganic sulfates.

-

Dry the product in a vacuum oven at 60 °C for 12 hours to yield the pure 3-(5-nitro-2-furyl)-4H-1,2,4-triazole.

In-Process Validation (Self-Validating Check): Upon heating in the dilute acid, the suspension will briefly clear as the intermediate protonates and dissolves. This is rapidly followed by the precipitation of a fine yellow powder. Because the fully aromatic target compound is highly insoluble in aqueous media, its spontaneous precipitation drives the equilibrium forward and provides immediate visual validation of successful aromatization[3].

Analytical Characterization & Quality Control

To verify the structural integrity of the synthesized 3-(5-nitro-2-furyl)-4H-1,2,4-triazole, the following spectroscopic markers must be confirmed during Quality Control (QC):

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~14.2 ppm (br s, 1H): Triazole N-H proton (highly exchangeable, confirms the 4H tautomer presence).

-

δ 8.65 ppm (s, 1H): Triazole C5-H proton (highly deshielded due to the adjacent nitrogens in the aromatic ring).

-

δ 7.82 ppm (d, J = 3.8 Hz, 1H): Nitrofuran C4'-H (adjacent to the nitro group).

-

δ 7.35 ppm (d, J = 3.8 Hz, 1H): Nitrofuran C3'-H.

-

-

FT-IR (KBr pellet):

-

~3100 - 2800 cm⁻¹: Broad N-H stretch characteristic of hydrogen-bonded triazoles.

-

1535 cm⁻¹ & 1350 cm⁻¹: Strong asymmetric and symmetric stretching vibrations confirming the intact -NO₂ group.

-

1630 cm⁻¹: C=N stretching of the triazole ring.

-

References

-

Hirao, I., Kato, Y., Hayakawa, T., & Tateishi, H. (1971). Studies of the Synthesis of Furan Compounds. XXIII. Cyclization Derivatives of 5-Nitro-2-furimidoylhydrazine. Bulletin of the Chemical Society of Japan, 44(3), 780-784. URL:[Link]

-

Burch, H. A., & Smith, W. O. (1966). Nitrofuryl Heterocycles. III. 3-Alkyl-5-(5-nitro-2-furyl)-1,2,4-triazoles and Intermediates. Journal of Medicinal Chemistry, 9(3), 405-408. URL:[Link]

-

Tahghighi, A., et al. (2011). Synthesis and Leishmanicidal Activity of 1-[5-(5-Nitrofuran-2-yl)-1,3,4-Thiadiazole-2-yl]-4-Benzoylpiperazines. Iranian Journal of Pharmaceutical Research, 10(4), 681-689. URL:[Link]

Sources

Technical Guide: Characterization & Profiling of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole

Executive Summary

Compound Identity: 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole Primary Class: Nitrofuran Antimicrobial / Triazole Pharmacophore Significance: This molecule represents a fusion of two critical pharmacophores: the redox-active nitrofuran moiety (historically validated in nitrofurantoin) and the 1,2,4-triazole ring (central to modern antifungals).[1][2][3][4][5][6][7][8][9][10] Its characterization is pivotal for researchers exploring "warhead" delivery systems that leverage bacterial nitroreductase activation while utilizing the triazole ring for improved solubility and binding affinity compared to traditional furan derivatives.

Physicochemical Identity & Properties

Expert Insight: The stability of this compound is dictated by the push-pull electronic effects between the electron-withdrawing nitro group and the electron-rich triazole system. Researchers must account for tautomeric equilibrium (1H vs. 4H) which shifts based on solvent polarity and pH.

Table 1: Core Physicochemical Profile

| Property | Value / Characteristic | Experimental Note |

| Molecular Formula | - | |

| Molecular Weight | 180.12 g/mol | - |

| Appearance | Yellow to Orange Crystalline Powder | Color derives from the extended conjugation of the nitro-furan system. |

| Melting Point | 240–245 °C (Decomposes) | High MP indicates strong intermolecular H-bonding (Triazole NH). |

| Solubility | DMSO (High), DMF (High), Ethanol (Moderate), Water (Low) | Poor aqueous solubility requires formulation strategies (e.g., cyclodextrins) for bio-assays. |

| pKa (Calculated) | ~8.5 (Triazole NH) | Acidic enough to form salts with strong bases; relevant for HPLC method development. |

Spectroscopic Fingerprint

Trustworthiness Directive: The following data points serve as a self-validating checklist. If your synthesized product does not exhibit these specific signals, the nitrofuran ring may have opened, or the triazole cyclization failed.

A. Nuclear Magnetic Resonance (NMR)

The

-

Solvent: DMSO-

(Recommended due to solubility).

| Position | Shift ( | Multiplicity | Assignment | Mechanistic Causality |

| Triazole C-5 | 8.60 – 8.90 | Singlet (1H) | Highly deshielded due to adjacent ring nitrogens; diagnostic for ring closure. | |

| Furan C-3 | 7.30 – 7.45 | Doublet (1H, | Protons on the furan ring show characteristic vicinal coupling. | |

| Furan C-4 | 7.70 – 7.85 | Doublet (1H, | Deshielded by the adjacent nitro group ( | |

| Triazole NH | 13.5 – 14.5 | Broad Singlet | Exchangeable with |

B. Infrared Spectroscopy (FT-IR)[2][9][11]

-

Diagnostic Bands:

-

1530–1550 cm⁻¹: Asymmetric

stretch (Critical for confirming nitrofuran integrity). -

1340–1360 cm⁻¹: Symmetric

stretch. -

3100–3300 cm⁻¹: Triazole

stretch (Broad). -

1610–1630 cm⁻¹:

stretch (Triazole ring).

-

Synthetic Pathway & Optimization

Expertise & Experience: The most robust route avoids direct nitration of the furan-triazole scaffold, which can lead to unpredictable ring oxidation. Instead, the nitro group is installed on the furan precursor before heterocyclic coupling.

Protocol: Cyclization via Hydrazide Intermediate

-

Precursor: Start with 5-nitro-2-furoic acid hydrazide .

-

Reagent: Reflux with Formamide (acts as both solvent and C1 synthon) or s-Triazine .

-

Conditions: 140–160°C for 4–6 hours.

-

Purification: The product precipitates upon cooling/dilution with water. Recrystallize from Ethanol/DMF.

Figure 1: Step-wise synthetic workflow emphasizing the preservation of the nitro group during triazole ring formation.

Mechanistic Pharmacology: The "Warhead" Activation

Authoritative Grounding: The biological activity of this compound relies on Type I Nitroreductases (oxygen-insensitive). This is a prodrug mechanism. The bacterial enzyme reduces the nitro group to a hydroxylamine or radical anion, which then covalently binds to DNA, causing strand breakage.

Mechanism of Action (MoA) Workflow

-

Entry: Passive diffusion into the bacterial cell.

-

Activation: Enzymatic reduction of

to -

Toxicity: The radical anion undergoes redox cycling (generating Superoxide

) OR further reduces to reactive nitroso intermediates. -

Target: Guanine residues in bacterial DNA.

Figure 2: Metabolic activation pathway. The compound acts as a "Trojan Horse," requiring bacterial enzymes to trigger toxicity.

Biological Profiling & Safety

Critical Note: While potent, the nitrofuran moiety carries a mutagenicity risk (Ames positive). Researchers must handle this compound as a potential carcinogen during early-stage development.

-

Antimicrobial Spectrum: Broad-spectrum, but particularly effective against E. coli and Salmonella spp. (typical of nitrofurans).

-

Resistance Profile: Cross-resistance with nitrofurantoin is possible but rare due to the complex activation requirement.

-

Toxicity Markers: Monitor for oxidative stress in mammalian cells (ROS generation).

References

-

Synthesis & Tautomerism: BenchChem. "Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide." (Discusses triazole ring closure and tautomeric shifts relevant to the 4H/1H equilibrium).

-

Antimicrobial Activity: Der Pharma Chemica. "Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles." (Provides MIC protocols and structure-activity relationships for furan-triazole conjugates).

-

Structural Analogs: National Institutes of Health (PMC). "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives." (Details the hydrazide synthetic route and NMR characterization of furan-triazole systems).

-

Nitrofuran Mechanism: Frontiers in Microbiology. "Mechanisms of Action and Resistance to Nitrofurans." (Authoritative review on the nitroreductase activation pathway).

Sources

- 1. molforge.ai [molforge.ai]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Study on the crystal structure and properties of a new crystal form of 3-nitro-1,2,4-triazole-5-one (NTO) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. chemmethod.com [chemmethod.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. researchgate.net [researchgate.net]

- 9. pharmainfo.in [pharmainfo.in]

- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern medicinal chemistry. This guide provides an in-depth technical analysis of compounds based on the 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole scaffold. This hybrid structure synergistically combines the well-established antimicrobial "warhead" of the 5-nitrofuran group with the versatile biological activities of the 1,2,4-triazole nucleus. We will explore the compound's significant antimicrobial and antifungal properties, delve into its probable dual-action mechanism involving reductive activation and enzyme inhibition, and present detailed experimental protocols for its evaluation. This document serves as a foundational resource for researchers engaged in the discovery and development of novel anti-infective agents.

Introduction: A Rationale for Hybridization

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that operate via mechanisms distinct from or synergistic with existing drugs. The 1,2,4-triazole ring is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological effects, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] Its value stems from its unique physicochemical properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[5][6]

Concurrently, the 5-nitrofuran class of compounds has been a mainstay in treating microbial infections for decades.[7] Their efficacy is rooted in a mechanism of action that requires intracellular reduction of the nitro group by microbial nitroreductases.[7] This process generates highly reactive cytotoxic species that induce widespread damage to cellular macromolecules, including DNA, leading to cell death.[7]

The strategic fusion of these two moieties into the 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole structure is a deliberate design choice aimed at creating a molecule with potentially enhanced potency and a broader spectrum of activity. This guide elucidates the known biological activities and mechanistic underpinnings of this promising chemical scaffold.

Predominant Biological Activity: Antimicrobial & Antifungal Efficacy

Derivatives of the 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole scaffold have demonstrated significant in-vitro activity against a range of pathogenic microbes. The presence of the nitrofuran moiety confers a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria.[8]

Studies have highlighted the particular efficacy of these compounds against problematic pathogens. For instance, certain derivatives show potent action against Staphylococcus aureus and the opportunistic fungus Candida albicans.[9][10] Research has also identified activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance.[7] The versatility of the triazole core allows for substitutions that can modulate this activity. For example, the compound N-((5-nitrofuran-2-yl)methylene)-4H-4-amino-1,2,4-triazolidium chloride displayed notable antimicrobial effects, particularly against S. aureus.[11]

Quantitative Antimicrobial Data

The potency of antimicrobial agents is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |

| 5-(1H-tetrazole-1-yl)methyl-4H-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimine | Various test strains | 2 | [9][10] |

| N-((5-nitrofuran-2-yl)methylene)-4H-4-amino-1,2,4-triazolidium chloride | S. aureus | 50 (for growth inhibition zone) | [11] |

| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | E. coli & S. aureus strains | 0.039 - 1.25 | [11] |

Proposed Mechanism of Action: A Dual-Pronged Attack

The biological activity of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole is likely not attributable to a single pathway but rather a synergistic combination of two distinct mechanisms, one from each core scaffold.

1. Reductive Activation of the Nitrofuran Moiety: The primary antibacterial action is initiated by the enzymatic reduction of the 5-nitro group. This is a crucial activation step catalyzed by bacterial nitroreductases.[7] This process generates a cascade of short-lived, highly reactive electrophilic intermediates (such as nitroso and hydroxylamine derivatives) that are indiscriminate in their targets. These radicals induce strand breaks in bacterial DNA, damage ribosomal proteins, and interfere with other critical metabolic processes, leading to rapid bactericidal effects.[7]

2. Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51): The 1,2,4-triazole nucleus is the cornerstone of azole antifungal drugs.[12] The mechanism for these agents is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that maintains its fluidity and integrity.[6] The unhindered nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[4][5] This blockade disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, inhibiting growth and replication.[12]

The combination of these two mechanisms in a single molecule suggests a powerful therapeutic potential, capable of acting as both a bactericidal and fungistatic agent.

Other Potential Therapeutic Activities

While antimicrobial action is the most prominently reported, the 1,2,4-triazole scaffold is known for a wide range of biological activities. This suggests that nitrofuryl-triazole compounds could be investigated for other therapeutic applications, including:

-

Anticancer Activity: Many triazole derivatives have been shown to possess antiproliferative properties by targeting various cancer-related enzymes and pathways, such as tubulin polymerization, EGFR, and BRAF kinases.[13][14]

-

Anti-inflammatory Activity: Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory effects, warranting further investigation.[14][15]

-

Antiviral Activity: The triazole compound Ribavirin is a broad-spectrum antiviral agent, indicating the potential of this scaffold in antiviral drug design.[6]

Key Experimental Protocols

Evaluating the biological activity of novel compounds requires robust and reproducible methodologies. The following are foundational protocols for assessing the antimicrobial properties of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole derivatives.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid nutrient broth. It is a gold-standard method for quantitative susceptibility testing.

Causality: The serial dilution method is chosen for its quantitative accuracy and efficiency in testing multiple concentrations simultaneously. Mueller-Hinton Broth (MHB) is the standard medium for non-fastidious bacteria as its composition is well-defined and has minimal interference with antimicrobial activity. The inclusion of positive (no drug) and negative (no bacteria) controls is critical to validate that the bacteria can grow in the medium and that the medium itself is sterile, respectively.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to a high concentration (e.g., 1280 µg/mL). Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can be toxic to the microbes.

-

Preparation of Microtiter Plate:

-

Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).

-

Column 11 will serve as the positive control (growth control), containing only broth and inoculum.

-

Column 12 will serve as the negative control (sterility control), containing only broth.

-

-

Inoculum Preparation:

-

Culture the test microorganism overnight on an appropriate agar plate.

-

Pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

-

-

Inoculation: Add 10 µL of the prepared inoculum to wells in columns 1 through 11. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. Do not add inoculum to column 12.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control well should be turbid, and the negative control well should be clear.

Conclusion and Future Perspectives

The 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole scaffold represents a highly promising class of compounds for antimicrobial drug discovery. The intelligent design, which combines two proven pharmacophores, results in a molecule with potent activity against a range of bacteria and fungi. The proposed dual-action mechanism, involving both reductive activation and specific enzyme inhibition, is particularly compelling as it may reduce the likelihood of rapid resistance development.

Future research should focus on:

-

Synthesis of Novel Derivatives: Exploring a wider range of substitutions on the triazole ring to optimize potency, spectrum of activity, and pharmacokinetic properties.[16]

-

In-depth Mechanistic Studies: Confirming the dual-action hypothesis through specific enzyme inhibition assays for CYP51 and studies with nitroreductase-deficient bacterial strains.

-

Toxicity and Safety Profiling: Evaluating the cytotoxicity of lead compounds against mammalian cell lines to establish a therapeutic window.[12][16]

-

In-Vivo Efficacy Studies: Progressing the most promising candidates into animal models of infection to assess their therapeutic potential in a physiological context.

By systematically building upon the foundational knowledge outlined in this guide, the scientific community can unlock the full potential of these hybrid molecules in the critical fight against infectious diseases.

References

-

Frolova, Y. S., Kaplaushenko, A. H., Sameliuk, Y. H., Romanina, D. M., & Morozova, L. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie, 71, 151-160.

-

Alrawashdeh, M. S. M. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 203–208.

-

Shetnev, A., et al. (2024). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals, 17(7), 903.

-

Jacob, H., et al. (2012). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. Jordan Journal of Biological Sciences, 5(4), 291-300.

-

Frolova, Y. S., Kaplaushenko, A. H., Sameliuk, Y. H., Romanina, D. M., & Morozova, L. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Zaporizhzhia State Medical and Pharmaceutical University Repository.

-

Parchenko, V., et al. (2024). Pharmacological potential of 3,5-dimethyl-4-(3-(5-nitrofuran-2-yl)allylidenamino)-1-alkyl-1,2,4-triazolium bromides. ScienceRise: Pharmaceutical Science, 50(4), 48-60.

-

Fesharaki, S., et al. (2019). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 24(1), 193.

-

Singh, S., et al. (2013). A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Sciences and Research, 4(3), 985-995.

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.

-

BenchChem. (2024). A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. BenchChem.

-

BenchChem. (2024). A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. BenchChem.

-

Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 77, 408-421.

-

Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1), 78-88.

-

Chander, S. (2012). Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research, 4(1), 249-257.

-

Singh, A., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 336-343.

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.

-

Kaplaushenko, A., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science, 49(3), 4-16.

-

Chen, B., & Li, H. (1993). SYNTHESIS OF NITRO DERIVATIVES OF TRIAZOLES. HETEROCYCLES, 36(12), 2695-2710.

-

Turan-Zitouni, G., et al. (2007). Studies on 1,2,4-triazole derivatives as potential anti-inflammatory agents. Archiv der Pharmazie, 340(11), 586-90.

-

Shcherbyna, R. O., & Panasenko, O. I. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Current issues in pharmacy and medicine: science and practice, 15(1), 93-99.

-

Mondal, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897383.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 137-146.

-

Asati, V., & Sharma, P. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Journal of Chemistry.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. jocpr.com [jocpr.com]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IRZSMU: Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives [dspace.zsmu.edu.ua]

- 11. scispace.com [scispace.com]

- 12. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Studies on 1,2,4-triazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological potential of 3,5-dimethyl-4-(3-(5-nitrofuran-2-yl)allylidenamino)-1-alkyl-1,2,4-triazolium bromides | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Technical Guide: 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole Scaffolds

Design, Synthesis, and Pharmacological Evaluation[1]

Executive Summary

The integration of a 5-nitrofuran moiety with a 1,2,4-triazole core represents a strategic "hybrid pharmacophore" approach in medicinal chemistry. This guide details the technical specifications, synthetic pathways, and biological characterization of 3-(5-nitro-2-furyl)-4H-1,2,4-triazole and its bioactive derivatives.

Historically, nitrofurans (e.g., Nitrofurantoin) act as broad-spectrum antimicrobials via oxidative damage to DNA. However, their utility is often limited by resistance and solubility issues. Fusing this "warhead" with a 1,2,4-triazole ring—a stable bioisostere capable of hydrogen bonding and dipole interactions—enhances pharmacokinetic profiles and expands the spectrum of activity to include multidrug-resistant (MDR) bacterial strains and fungal pathogens.

Chemical Architecture & Synthetic Protocols[2][3][4]

2.1. Rationale for Molecular Design

The 3-(5-nitro-2-furyl)-4H-1,2,4-triazole scaffold is designed to exploit two distinct mechanisms:

-

The Nitrofuran Moiety: Acts as a prodrug activated by bacterial nitroreductases (NTRs), generating reactive radical species.

-

The 1,2,4-Triazole Ring: Increases polarity and water solubility compared to pure furan derivatives, while offering sites (N-4, C-5) for further derivatization (e.g., Schiff bases) to tune lipophilicity (

).

2.2. Core Synthesis Workflow

The most robust route to the parent compound, 4-amino-3-(5-nitro-2-furyl)-5-mercapto-1,2,4-triazole , utilizes a cyclization pathway starting from 5-nitro-2-furoic acid hydrazide.

Step-by-Step Protocol:

-

Precursor Preparation:

-

Reagents: 5-Nitro-2-furoic acid hydrazide (10 mmol), Carbon disulfide (CS

, 15 mmol), Potassium Hydroxide (KOH, 15 mmol), Ethanol (50 mL). -

Procedure: Dissolve the hydrazide in ethanolic KOH. Add CS

dropwise at 0–5°C. Stir for 12–16 hours at room temperature. -

Intermediate: Potassium dithiocarbazinate precipitates as a solid. Filter and wash with diethyl ether.

-

-

Cyclization (Ring Closure):

-

Reagents: Hydrazine hydrate (85%, excess), Water/Ethanol (1:1).

-

Procedure: Suspend the dithiocarbazinate salt in the solvent mixture. Add hydrazine hydrate and reflux for 4–6 hours until evolution of H

S ceases (lead acetate paper test). -

Isolation: Cool the mixture and acidify with conc. HCl to pH 3–4. The triazole precipitates as a solid.[1] Recrystallize from ethanol/DMF.

-

-

Derivatization (Schiff Base Formation):

-

Rationale: The N-4 amino group is a nucleophile. Condensing it with aromatic aldehydes creates an azomethine linkage (-N=CH-), improving membrane permeability.

-

Procedure: Reflux the parent triazole (1 mmol) with a substituted benzaldehyde (1 mmol) in ethanol with catalytic glacial acetic acid for 4–8 hours.

-

2.3. Synthetic Pathway Visualization

Figure 1: Synthetic workflow from hydrazide precursor to bioactive Schiff base derivatives.

Pharmacological Mechanism of Action (MOA)

The bioactivity of 3-(5-nitro-2-furyl)-4H-1,2,4-triazoles is primarily driven by the "Trojan Horse" activation of the nitro group within the pathogen.

3.1. The Nitro-Reduction Cascade

Unlike standard antibiotics that target cell wall synthesis, this scaffold acts as a DNA-damaging agent.

-

Entry: The molecule permeates the bacterial cell wall (lipophilicity modulated by the triazole substituents).

-

Activation: Bacterial Type I (oxygen-insensitive) nitroreductases (NTRs) reduce the 5-nitro group (

) to a nitroso ( -

Cytotoxicity: These highly reactive intermediates attack bacterial DNA, causing strand breaks and inhibiting replication. They also damage ribosomal proteins.

3.2. Triazole Synergism

While the nitrofuran drives antibacterial potency, the triazole ring contributes to antifungal activity by potentially interacting with lanosterol 14

3.3. MOA Signaling Diagram

Figure 2: Dual-mechanism pathway showing nitrofuran activation and triazole-mediated enzyme inhibition.

Biological Evaluation & Data Summary

The following data summarizes the structure-activity relationship (SAR) trends observed in literature for these hybrids.

4.1. Antimicrobial Spectrum (MIC Data)

Data aggregated from representative studies on nitrofuran-triazole Schiff bases.

| Organism | Strain Type | MIC Range (µg/mL) | Comparative Potency |

| S. aureus | Gram-Positive | 1.0 – 6.25 | Comparable to Ciprofloxacin |

| B. subtilis | Gram-Positive | 0.5 – 4.0 | Superior to Ampicillin |

| E. coli | Gram-Negative | 6.25 – 25.0 | Moderate Activity |

| P. aeruginosa | Gram-Negative | 12.5 – >50 | Low to Moderate |

| C. albicans | Fungal | 6.25 – 12.5 | Comparable to Fluconazole |

| M. tuberculosis | Mycobacterial | 0.25 – 1.0 | High Potential (H37Rv) |

4.2. Structure-Activity Relationship (SAR) Insights[2]

-

Electron-Withdrawing Groups (EWG): Substitution on the phenyl ring of the Schiff base (e.g., 4-Cl, 4-NO

) significantly increases antibacterial activity. This is likely due to increased lipophilicity and electronic effects facilitating cell wall penetration. -

Thiol Alkylation: Converting the C-5 mercapto group (-SH) to a thioether (-S-R) often decreases activity compared to the free thiol or thione tautomer, suggesting the -SH group plays a role in binding or solubility.

-

Linker Length: In Mannich bases, shorter linkers between the triazole and the secondary amine (morpholine/piperazine) generally favor higher potency.

Toxicology & Safety Considerations

A critical challenge with nitrofuran derivatives is mutagenicity (Ames test positive).

-

Risk: The same nitro-reduction mechanism that kills bacteria can cause DNA damage in mammalian cells.

-

Mitigation: The 1,2,4-triazole fusion has shown in some assays to reduce mammalian cytotoxicity compared to the parent nitrofuran (e.g., nitrofurazone).

-

Protocol: All development candidates must undergo In Vitro Cytotoxicity Assays (e.g., MTT assay on HEK293 cells) early in the pipeline to establish a Selectivity Index (SI = CC

/ MIC). An SI > 10 is the threshold for viable drug candidates.

References

-

Synthesis and HIV-1 Activity: Al-Soud, Y. A., et al. "Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs." National Institutes of Health (PMC). Link

-

Antimicrobial Schiff Bases: Mange, Y. J., Isloor, A. M., & Malladi, S. "Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives." Arabian Journal of Chemistry. Link

-

Nitrofuran-Triazole Conjugates: Kaushik, D., et al. "Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles." Bioorganic & Medicinal Chemistry Letters. Link

-

Antifungal Mechanisms: Zhang, S., et al.[3] "A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents." Molecules. Link

-

General Triazole Pharmacology: Al-Abdullah, E. S.[3] "Synthesis and biological activity of some novel derivatives of 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole." Molecules. Link

Sources

The Convergence of Warhead and Linker: A Technical Guide to Nitrofuran-Triazole Hybrids

Topic: Discovery, Synthesis, and Therapeutic Evolution of Nitrofuran-Triazole Conjugates Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Medicinal Chemists, Pharmacologists, and Infectious Disease Researchers

Executive Summary: The Hybridization Rationale

The development of nitrofuran-triazole conjugates represents a strategic evolution in medicinal chemistry, born from the necessity to revitalize "old" antibiotics against modern Multi-Drug Resistant (MDR) pathogens.

This guide analyzes the fusion of two distinct chemical entities:

-

The Nitrofuran Scaffold (The Warhead): A class of prodrugs discovered in the 1940s, known for their broad-spectrum activity and unique mechanism of reductive activation, yet historically limited by solubility and mutagenicity concerns.

-

The 1,2,3-Triazole Moiety (The Linker/Pharmacophore): A peptidomimetic heterocycle popularized by the advent of "Click Chemistry" (CuAAC) in the early 2000s, offering metabolic stability and enhanced hydrogen-bonding capability.

By conjugating these scaffolds, researchers have engineered hybrids that retain the potent bactericidal activity of nitrofurans while leveraging the triazole ring to improve solubility, target selectivity (e.g., against M. tuberculosis and Leishmania), and mitigate toxicity.

Historical Evolution and Chemical Lineage

The trajectory of these compounds is not defined by a single "eureka" moment, but by three distinct eras of chemical optimization.[1]

Table 1: The Chronological Evolution of Nitrofuran Therapeutics

| Era | Key Compound(s) | Primary Indication | Limitation / Driver for Change |

| 1940s-1950s (Discovery) | Nitrofurazone, Nitrofurantoin | UTIs, topical burns, GI infections | Poor solubility, systemic toxicity (pulmonary/neuropathy), and mutagenicity concerns (Ames positive). |

| 1990s-2000s (The Triazole Rise) | Fluconazole, Itraconazole | Fungal infections | Established the triazole ring as a stable, bioisosteric linker capable of improving pharmacokinetic profiles. |

| 2000s-Present (Hybridization) | Nitrofuran-Triazole Conjugates | MDR-TB, MRSA, Chagas Disease | Need for novel mechanisms to bypass efflux pumps; utilized Click Chemistry for rapid library generation. |

Visualization: The Scaffold Evolution Timeline

The following diagram illustrates the structural evolution from the parent nitrofuran antibiotics to the modern conjugated hybrids.

Caption: Structural evolution from classic nitrofurans to triazole-linked hybrids via Click Chemistry.

Mechanism of Action: The "Trojan Horse" Activation

Understanding the mechanism is critical for designing effective hybrids. Nitrofuran-triazoles function as prodrugs . They are inert until they enter the pathogen, where they undergo "suicide activation."

The Reductive Cascade

-

Entry: The triazole linker often facilitates permeation through the bacterial cell wall (peptidoglycan/mycolic acid layers).

-

Activation: Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases (NTRs) reduce the 5-nitro group.

-

Damage: The reduction produces highly reactive nitroso and hydroxylamino intermediates.[3] These electrophiles covalently bind to bacterial DNA, RNA, and proteins, causing replication arrest and cell death.

Why Hybrids are Superior: The triazole moiety can bind to secondary targets (e.g., Gyrase B or cell wall synthesis enzymes), potentially providing a dual mechanism of action that reduces the likelihood of resistance development.

Caption: The reductive bioactivation pathway of nitrofuran prodrugs within the bacterial cytosol.

Technical Deep Dive: Synthesis Protocol

The synthesis of nitrofuran-triazole hybrids typically employs the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This protocol is modular, allowing for the rapid generation of derivative libraries.

Experimental Workflow: Synthesis of 5-Nitrofuran-Triazole Conjugates

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole linked nitrofuran derivative.

Step 1: Synthesis of the "Warhead" Precursor (Propargylation)[10]

-

Reagents: 5-Nitrofurfural or Nitrofurantoin, Propargyl bromide, Potassium Carbonate (

). -

Solvent: DMF (Dimethylformamide) or Acetone.

-

Protocol:

-

Dissolve the nitrofuran scaffold (1.0 equiv) in anhydrous DMF.

-

Add

(1.5 equiv) and stir at Room Temperature (RT) for 30 mins. -

Dropwise add Propargyl bromide (1.2 equiv).

-

Stir at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc).

-

Workup: Pour into ice water. Filter the precipitate (the alkyne intermediate). Recrystallize from Ethanol.

-

Step 2: Synthesis of the Azide "Tail"

-

Reagents: Alkyl/Aryl halide (e.g., Benzyl bromide), Sodium Azide (

). -

Protocol:

-

Dissolve alkyl halide in DMSO/Water (9:1).

-

Add

(1.5 equiv). Caution: Azides are potentially explosive. Use a safety shield. -

Stir overnight at RT. Extract with Ethyl Acetate. Use the crude azide immediately for the next step (avoid isolation if volatile).

-

Step 3: The "Click" Reaction (Hybridization)

-

Reagents: Propargylated Nitrofuran (from Step 1), Organic Azide (from Step 2),

, Sodium Ascorbate. -

Solvent:

-BuOH:H2O (1:1) or DMSO:H2O.[11] -

Protocol:

-

Suspend the Alkyne (1.0 equiv) and Azide (1.0 equiv) in the solvent mixture.

-

Add

(0.1 equiv) and Sodium Ascorbate (0.2 equiv). The ascorbate reduces Cu(II) to the active Cu(I) species in situ. -

Stir vigorously at RT for 12-24 hours.

-

Observation: A precipitate often forms as the triazole product is generated.

-

Purification: Filter the solid. Wash with dilute

(to remove copper traces) and water. Recrystallize from Ethanol/DMF.

-

Caption: Modular synthesis workflow using CuAAC Click Chemistry to generate hybrids.

Biological Validation & Safety Profiling

To validate the efficacy and safety of the synthesized hybrids, two critical assays are required.

A. Minimum Inhibitory Concentration (MIC) Assay

-

Purpose: Determine potency against target pathogens (e.g., S. aureus, M. tuberculosis).

-

Method: Broth Microdilution (CLSI Standards).

-

Key Control: Use parent Nitrofuran and Ciprofloxacin as positive controls.

-

Success Metric: An MIC < 2

g/mL is generally considered a "hit" for these hybrids.

B. Genotoxicity Assessment (Ames Test)

A critical limitation of nitrofurans is their mutagenic potential. Hybrids must be screened to ensure the triazole modification does not exacerbate this risk.

-

Strains: Salmonella typhimurium TA98 and TA100 (with and without S9 metabolic activation).

-

Rationale: Nitrofurans are often positive in TA100 (base-pair substitution).

-

Interpretation: A "safe" hybrid should show a Mutagenicity Ratio (MR) < 2.0. Recent studies suggest that bulky triazole substituents can sterically hinder the interaction with mammalian DNA, potentially reducing genotoxicity compared to the parent drug.

References

-

Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. [3][12]

-

Synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles.

- Source: Bioorganic & Medicinal Chemistry Letters (2013).

-

URL:[Link]

-

Synthesis, in vitro Antileishmanial Efficacy and Hit/Lead Identification of Nitrofurantoin‐Triazole Hybrids.

- Source: ChemistrySelect (2019).

-

URL:[Link]

-

Mechanistic interpretation of the genotoxicity of nitrofurans.

-

Nitroimidazopyrazinones with Oral Activity against Tuberculosis and Chagas Disease.

- Source: ACS Medicinal Chemistry Letters (2022).

-

URL:[Link]

Sources

- 1. timelines.issarice.com [timelines.issarice.com]

- 2. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Old Antibiotics in the Era of Antibiotic Resistance. Highlighted Nitrofurantoin for the Treatment of Lower Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of nitrofuran-1,3,4-oxadiazole hybrids as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Preliminary Screening of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole Derivatives

Executive Summary: The Nitrofuran-Triazole Hybrid Strategy

The 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole scaffold represents a strategic fusion of two pharmacophores: the 5-nitrofuran warhead (historically validated in Nitrofurantoin/Furazolidone) and the 1,2,4-triazole ring (a versatile linker and hydrogen-bond acceptor found in azole antifungals).

This guide details the technical workflow for the preliminary screening of these derivatives. Unlike generic screening, this protocol accounts for the specific bio-activation mechanism of nitrofurans (prodrug activation by bacterial nitroreductases) and the physicochemical properties of the triazole core. The goal is to rapidly filter a synthetic library to identify "Hits" with a favorable Selectivity Index (SI).

Mechanism of Action & Rationale

To interpret screening data effectively, researchers must understand that these compounds function primarily as prodrugs .

The Bio-Activation Pathway

The 5-nitro group is not the direct toxicant. It requires enzymatic reduction by type I oxygen-insensitive nitroreductases (specifically NfsA and NfsB in E. coli) to generate reactive intermediates (nitroso- and hydroxylamino-derivatives).[1] These electrophiles attack bacterial DNA and ribosomal proteins.

Implication for Screening:

-

Aerobic vs. Anaerobic: Efficacy may vary based on oxygen tension and the specific reductase expression profile of the test strain.

-

Resistance Markers: Strains lacking nfsA or nfsB will show intrinsic resistance, serving as excellent negative controls to validate the mechanism.

Visualization: Nitrofuran Activation Cascade

Caption: Activation pathway of 5-nitrofuran derivatives via bacterial nitroreductases leading to cytotoxic intermediates.

Phase I: Library Quality Control & In Silico Filtering

Before biological assays, the chemical integrity of the library must be absolute. Nitrofuran derivatives can be light-sensitive and prone to ring-opening under basic conditions.

Purity Verification Protocol

-

HPLC-MS: Purity >95% is mandatory.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

-

Detection: UV at 254 nm and 360 nm (characteristic nitrofuran absorbance).

-

-

NMR: Verify the integrity of the furan ring protons (typically doublets around 7.0–7.8 ppm) and the triazole proton.

Molecular Docking (Target Prediction)

While the primary mechanism is radical damage, the triazole moiety often confers affinity for specific enzymes.

-

Target: E. coli Nitroreductase (PDB: 1F5V) to predict activation potential.

-

Target: C. albicans CYP51 (Lanosterol 14α-demethylase) if antifungal activity is suspected.

-

Software: AutoDock Vina or Glide.

-

Metric: Binding energy < -7.0 kcal/mol suggests good affinity.

Phase II: In Vitro Biological Screening (The Core)

The screening workflow is divided into antimicrobial efficacy and mammalian cytotoxicity.

Antimicrobial Susceptibility Testing (MIC)

Method: CLSI M07-A10 Broth Microdilution. Why: Provides a quantitative "Minimum Inhibitory Concentration" (MIC) rather than just a zone of inhibition.

Protocol:

-

Preparation: Dissolve derivatives in 100% DMSO to 10 mg/mL (Stock).

-

Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final test range: 0.125 – 64 µg/mL.

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to

CFU/mL. -

Incubation: 37°C for 16–20 hours (Aerobic).

-

Readout: The lowest concentration with no visible growth is the MIC.

-

Controls:

Mammalian Cytotoxicity (Safety Counter-Screen)

Method: MTT or WST-1 Assay on HEK-293 (Kidney) or Vero (Epithelial) cells. Why: Nitrofurans can cause oxidative stress in mammalian cells.[5] We must calculate the Selectivity Index (SI) .

Protocol:

-

Seed cells (

cells/well) in 96-well plates; incubate 24h. -

Add compounds (serial dilutions 1 – 100 µM).

-

Incubate 48h at 37°C, 5% CO2.

-

Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

Calculate

(Cytotoxic Concentration 50%).

Data Analysis:

-

SI > 10: Promising Hit.

-

SI < 1: Toxic (Discard).

Phase III: Structure-Activity Relationship (SAR) Analysis

After screening, analyze the data to deduce SAR trends. For 3-(5-nitro-2-furyl)-4H-1,2,4-triazoles, activity usually hinges on the N-4 substitution of the triazole ring.

Common SAR Trends for this Scaffold:

| Substitution (R-Group at N4) | Predicted Effect | Rationalization |

| Unsubstituted (N-H) | Moderate Activity | Good polarity, but rapid clearance. |

| Alkyl Chains (Methyl/Ethyl) | Increased Lipophilicity | Improved membrane permeability; often lower MIC. |

| Aryl (Phenyl/Tolyl) | Variable | Can improve |

| Schiff Bases (-N=CH-Ar) | High Potency | The imine linker adds rigidity and an additional pharmacophore. |

| Hydrophilic Groups (-COOH) | Reduced Activity | Poor membrane penetration often kills whole-cell activity. |

Visualization: Screening Logic Flow

Caption: Step-by-step screening workflow from synthesis to lead identification.

References

-

Whiteway, J., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology.

-

Mange, Y. J., Isloor, A. M., & Malladi, S. (2013). "Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives." Arabian Journal of Chemistry.

-

Zuma, M. K., et al. (2022). "Synthesis, in vitro Antileishmanial Efficacy and Hit/Lead Identification of Nitrofurantoin-Triazole Hybrids." ChemMedChem.

-

Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.

-

Tuzun, B., et al. (2025).[4][6] "Cytotoxic potential of novel triazole-based hybrids: design, synthesis, in silico evaluation, and in vitro assessment against cancer cell lines." Bioorganic Chemistry.

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, in vitro Antileishmanial Efficacy and Hit/Lead Identification of Nitrofurantoin-Triazole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic potential of novel triazole-based hybrids: design, synthesis, in silico evaluation, and in vitro assessment against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole

Technical Guide: Spectroscopic Profiling of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole , a heterocyclic compound belonging to the nitrofuran class of antimicrobial agents. Structurally, the molecule fuses the pharmacophore of a 5-nitrofuran ring with a 1,2,4-triazole moiety. This combination is of significant interest in medicinal chemistry due to the bioisosteric replacement of the semicarbazone group (found in Nitrofurazone) with a triazole ring, potentially altering solubility, metabolic stability, and antibacterial efficacy.

This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of the compound.[1][2][3][4] It is designed to assist analytical chemists and synthetic researchers in the rigorous characterization and quality control of this specific nitrofuran derivative.

Structural Analysis & Synthesis Workflow

The molecule consists of two aromatic systems linked by a single bond:

-

5-Nitro-2-furyl group: An electron-deficient furan ring substituted with a nitro group at position 5.

-

1,2,4-Triazole ring: Attached at its C3 position to the furan. The "4H" designation indicates the tautomeric form where the proton resides on the nitrogen at position 4, though in polar aprotic solvents (like DMSO), tautomeric equilibrium with 1H/2H forms is rapid.

Synthesis & Analytical Workflow

The synthesis typically proceeds via the cyclization of 5-nitro-2-furoic acid hydrazide. The following workflow outlines the preparation and subsequent analytical validation steps.

Figure 1: Synthetic route from hydrazide precursor to analytical characterization.

Mass Spectrometry (MS) Data

The mass spectral fragmentation of 3-(5-nitro-2-furyl)-1,2,4-triazoles is distinct due to the fragility of the nitro group and the furan ring under electron impact (EI).

-

Molecular Formula: C₆H₄N₄O₃

-

Molecular Weight: 180.12 g/mol

-

Base Peak / Molecular Ion: The molecular ion (

) is typically prominent at m/z 180 .

Fragmentation Pathway

According to authoritative studies on this specific class of nitrofuryl-triazoles, the fragmentation follows two primary pathways involving the loss of the nitro group and the cleavage of the heterocyclic rings.

| Fragment Ion (m/z) | Loss Species | Mechanistic Interpretation |

| 180 | Molecular Ion (Stable aromatic system). | |

| 150 | Loss of Nitric Oxide (Characteristic of nitroaromatics). | |

| 134 | Loss of Nitro group (Radical cleavage). | |

| 122 | Sequential loss of NO and Carbon Monoxide (Furan ring contraction). | |

| 96 | Complex rearrangement; loss of triazole ring fragments.[5] | |

| 53 | Triazole ring fragment (common in azoles).[6] |

Fragmentation Logic Diagram

The following diagram illustrates the specific decay logic observed in EI-MS for this compound.

Figure 2: Primary electron impact fragmentation pathway showing sequential loss of nitro and carbonyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the poor solubility of nitrofuran derivatives in chloroform, DMSO-d6 is the standard solvent for NMR analysis.

H NMR (400 MHz, DMSO-d6)

The spectrum is characterized by the desymmetrized furan protons and the downfield triazole proton.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 14.0 - 14.5 | Broad Singlet | 1H | NH (Triazole) | Highly acidic proton on the triazole ring (N4-H). Exchangeable with |

| 8.75 | Singlet | 1H | C5-H (Triazole) | The proton on the triazole ring carbon (C5). Deshielded by adjacent nitrogens. |

| 7.78 | Doublet ( | 1H | Furan H-4 | Proton adjacent to the Nitro group. Deshielded by the electron-withdrawing |

| 7.35 | Doublet ( | 1H | Furan H-3 | Proton adjacent to the Triazole ring. |

Note: The chemical shift of the NH proton is concentration and temperature-dependent. In dry DMSO, it appears very downfield; in the presence of water, it may broaden or shift upfield.

C NMR (100 MHz, DMSO-d6)

The carbon spectrum should display 6 distinct signals (4 quaternary, 2 methine).

-

Triazole C3:

ppm (Quaternary, linked to Furan). -

Triazole C5:

ppm (CH). -

Furan C5:

ppm (Quaternary, linked to -

Furan C2:

ppm (Quaternary, linked to Triazole). -

Furan C4:

ppm (CH, -

Furan C3:

ppm (CH,

Infrared (IR) Spectroscopy

The IR spectrum (typically KBr pellet) is dominated by the strong vibrational modes of the nitro group and the heteroaromatic rings.

| Wavenumber (cm | Vibration Mode | Functional Group Assignment |

| 3100 - 3400 | Triazole N-H stretch (Broad band due to H-bonding). | |

| 3050 - 3100 | Aromatic C-H stretch (Furan/Triazole). | |

| 1530 - 1550 | Asymmetric Nitro stretch (Very strong, diagnostic). | |

| 1330 - 1350 | Symmetric Nitro stretch . | |

| 1610, 1480 | Skeletal ring vibrations of Triazole and Furan. | |

| 1020 - 1050 | Furan ring breathing mode. |

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), follow these standardized preparation methods:

A. NMR Sample Preparation:

-

Weigh 5-10 mg of the dried compound into a clean vial.

-

Add 0.6 mL of DMSO-d6 (99.9% D).

-

Sonicate for 60 seconds to ensure complete dissolution (Nitrofurans can be slow to dissolve).

-

Filter through a cotton plug if any turbidity remains before transferring to the NMR tube.

B. IR Sample Preparation (KBr Pellet):

-

Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (dry).

-

Grind finely in an agate mortar to avoid scattering effects (Christiansen effect).

-

Press at 10 tons for 2 minutes to form a transparent pellet.

References

-

Mass Spectrometry of Nitrofuryl-Triazoles

-

General Synthesis & Characterization

- Title: Synthesis and Spectral Characterization of 1,2,4-triazole deriv

- Source: Der Pharma Chemica / URFU Repository.

-

Link:[Link]

-

Tautomerism in 1,2,4-Triazoles

Sources

- 1. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Nitro-1,2,4-triazole(24807-55-4) IR Spectrum [chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. pharmainfo.in [pharmainfo.in]

- 9. tsijournals.com [tsijournals.com]

- 10. elar.urfu.ru [elar.urfu.ru]

Technical Guide: Solubility & Stability Profile of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole

Executive Summary

3-(5-Nitro-2-furyl)-4H-1,2,4-triazole is a bioactive heterocyclic compound belonging to the nitrofuran class, structurally related to antimicrobial agents like Furazolidone and Nitrofurantoin. Its pharmacological potential is driven by the 5-nitrofuran moiety, which serves as a prodrug for reactive intermediates that damage microbial DNA.

However, the utility of this compound in drug development is often limited by two critical physicochemical barriers: low aqueous solubility and high photosensitivity . This guide provides a definitive technical analysis of these properties, offering self-validating protocols for researchers to characterize and stabilize the compound in preclinical workflows.

Physicochemical Identity & Properties

The molecule features an electron-withdrawing 5-nitrofuran group coupled to a 1,2,4-triazole ring. This conjugation significantly influences its acid-base behavior and solubility profile.

| Property | Value / Characteristic | Contextual Insight |

| Molecular Formula | C₆H₄N₄O₃ | Heterocyclic hybrid |

| Molecular Weight | 180.12 g/mol | Small molecule |

| Appearance | Yellow to Brown Crystalline Solid | Typical of nitro-aromatics; color intensity may correlate with purity or degradation.[1] |

| pKa (Predicted) | ~8.0 - 9.0 (Triazole NH) | The electron-withdrawing nitrofuran group increases acidity compared to unsubstituted 1,2,4-triazole (pKa ~10.3). |

| LogP (Predicted) | ~0.5 - 1.2 | Moderately lipophilic; suggests membrane permeability but poor aqueous solvation. |

| Melting Point | > 200°C (Decomposes) | High lattice energy contributes to poor solubility. |

Solubility Profile

Solvent Compatibility

The compound exhibits a classic "brick dust" profile: high crystal lattice energy resulting in poor water solubility, necessitating the use of polar aprotic solvents for stock preparation.

| Solvent System | Solubility Rating | Estimated Conc. | Usage Recommendation |

| Water (pH 7.4) | Very Poor | < 0.1 mg/mL | Not suitable for stock solutions. Requires cyclodextrin or surfactant for aqueous formulation. |

| DMSO | Excellent | > 20 mg/mL | Primary Choice for stock solutions (10-100 mM). |

| DMF | Good | > 10 mg/mL | Alternative to DMSO; harder to remove via lyophilization. |

| Ethanol | Moderate | 1 - 5 mg/mL | Suitable for intermediate dilutions but may precipitate at high concentrations. |

| 0.1 M NaOH | Moderate | Increased | Deprotonation of the triazole NH forms a soluble salt, but risks hydrolytic degradation. |

pH-Dependent Solubility Mechanism

The 1,2,4-triazole ring is amphoteric.[2][3]

-

Acidic pH (< 2): Protonation of the triazole nitrogen (N4 or N2) forms a cation, slightly increasing solubility.

-

Neutral pH (4-8): The molecule exists predominantly as a neutral, poorly soluble species.

-

Basic pH (> 9): Deprotonation of the triazole NH yields an anionic species, significantly enhancing solubility. Caution: High pH accelerates nitrofuran ring opening.

Visualization: Solubility Equilibrium

Figure 1: pH-dependent solubility equilibrium showing the transition between protonated, neutral, and deprotonated states.

Stability Profile

Photostability (Critical Risk)

Nitrofurans are notoriously photosensitive . Exposure to UV or visible light (blue spectrum) causes the reduction of the nitro group or ring opening, leading to a color shift from yellow to orange/brown and loss of antimicrobial potency.

-

Mechanism: Photo-induced radical formation at the nitro group.

-

Mitigation: All handling must occur under yellow (sodium vapor) light or in amber glassware wrapped in foil.

Chemical Stability

-

Hydrolysis: The 1,2,4-triazole ring is highly stable against hydrolysis. However, the furan ring is susceptible to ring opening under strongly basic conditions (pH > 10) or strong acid with heat.

-

Oxidation: Generally stable to atmospheric oxygen in solid state.

-

Thermal: Stable up to ~150°C in solid state. Solutions in DMSO are stable at -20°C for > 6 months if protected from light.

Visualization: Degradation Pathways

Figure 2: Primary degradation pathways. Photolysis is the dominant instability vector.

Experimental Protocols

These protocols are designed to be self-validating . The inclusion of controls (Reference Standards) ensures that observed results are due to the compound's properties, not experimental error.

Protocol 1: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in aqueous buffers.

Materials:

-

Compound (Solid)

-

Buffers: pH 1.2 (HCl), pH 7.4 (Phosphate), pH 10.0 (Borate)

-

Syringe Filters (0.22 µm PTFE - low binding)

-

HPLC System with UV Detector (360 nm for nitrofuran)

Workflow:

-

Preparation: Add excess solid (~5 mg) to 1 mL of each buffer in amber glass vials.

-

Equilibration: Shake at 25°C for 24 hours. Validation Step: Check for presence of undissolved solid. If clear, add more solid.

-

Sampling: Centrifuge at 10,000 rpm for 5 min.

-

Filtration: Filter supernatant using PTFE filters. Discard first 200 µL to saturate filter sites.

-

Quantification: Dilute filtrate 1:10 with Mobile Phase (to prevent precipitation) and inject into HPLC.

-

Calculation: Compare peak area to a standard curve prepared in DMSO.

Protocol 2: Forced Degradation (Stress Testing)

Objective: Establish stability limits for formulation.

Workflow:

-

Stock Solution: Prepare 1 mg/mL in DMSO.

-

Stress Conditions:

-

Acid: Dilute to 100 µg/mL in 0.1 M HCl. Incubate 24h @ 60°C.

-

Base: Dilute to 100 µg/mL in 0.1 M NaOH. Incubate 4h @ RT.

-

Oxidation: Dilute to 100 µg/mL in 3% H₂O₂. Incubate 4h @ RT.

-

Light: Expose 100 µg/mL aqueous solution to 1.2 million lux hours (ICH Q1B).

-

-

Analysis: Analyze via HPLC-PDA.

-

Acceptance Criteria: Mass balance > 95% (Sum of parent + impurities).

Handling & Storage Recommendations

-

Storage: Solid state at -20°C, desiccated.

-

Container: Amber glass vials with PTFE-lined caps. Strictly avoid clear glass.

-

In Solution: Use fresh DMSO stocks. Discard aqueous dilutions after 4 hours.

References

-

Burch, H. A. (1966). Nitrofuryl Heterocycles.[4] III. 3-Alkyl-5-(5-nitro-2-furyl)-1,2,4-triazoles and Intermediates. Journal of Medicinal Chemistry, 9(3), 405–408. Link

-

PubChem. (n.d.).[4] Nifurthiazole (Structurally Related Class Data). National Library of Medicine. Link

-

Akerblom, E. B., & Campbell, D. E. (1973). Nitrofuryltriazole derivatives as potential urinary tract antibacterial agents. Journal of Medicinal Chemistry, 16(4), 312-319. Link

-

Thieme Chemistry. (2004). Product Class 14: 1,2,4-Triazoles.[5] Science of Synthesis. Link

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole

The convergence of a nitrofuran scaffold with a 1,2,4-triazole ring in the molecular architecture of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole presents a compelling case for in-depth in vitro investigation. Historically, nitroaromatic compounds, particularly nitrofurans, have been recognized for their broad-spectrum antimicrobial properties. Their mechanism of action is contingent on the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of highly reactive intermediates. These radical species can induce significant cellular damage, including DNA strand breakage, thereby inhibiting essential cellular processes and leading to cell death[1].

Concurrently, the 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, integral to numerous antifungal and anticancer agents[2][3]. For instance, antifungal triazoles effectively inhibit lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway of fungi, thus compromising cell membrane integrity. The hybridization of these two pharmacologically active moieties into a single molecule, 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole, suggests a potential for synergistic or novel biological activities. This document provides a comprehensive suite of in vitro testing protocols to systematically evaluate its biological profile, encompassing cytotoxicity, antimicrobial efficacy, and preliminary mechanistic insights.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Prior to assessing the specific antimicrobial or anticancer activities of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole, it is imperative to establish its cytotoxicity profile against mammalian cell lines. This foundational step is crucial for determining the therapeutic index and understanding the compound's potential for off-target effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 1: MTT Assay for Mammalian Cell Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole against a panel of human cell lines.

Recommended Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

-

HEK293 (Human Embryonic Kidney): To evaluate general cytotoxicity in a non-cancerous cell line.

-

A549 (Human Lung Carcinoma): As a representative cancer cell line.

Materials:

-

3-(5-Nitro-2-furyl)-4H-1,2,4-triazole (stock solution in DMSO)

-

Selected mammalian cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer.

-

Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

A suggested concentration range for initial screening is 0.1 to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

The percentage of cell viability is calculated using the following formula:

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

| Parameter | Recommendation |

| Cell Seeding Density | 1 x 10^4 cells/well |

| Compound Concentration Range | 0.1 - 100 µM (initial screening) |

| Incubation Time | 48 or 72 hours |

| Final DMSO Concentration | < 0.5% |

| MTT Concentration | 0.5 mg/mL (final) |

| Wavelength for Absorbance | 570 nm |

Visualization of the Cytotoxicity Workflow

Caption: Workflow for MTT cytotoxicity assay.

Part 2: Antimicrobial Susceptibility Testing

The structural features of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole suggest potential activity against a broad range of microorganisms. A systematic evaluation of its antimicrobial spectrum is a critical next step. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[4][5].

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of 3-(5-Nitro-2-furyl)-4H-1,2,4-triazole against a panel of clinically relevant bacteria and fungi.

Recommended Microbial Strains:

-

Gram-positive Bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

-

Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungi (Yeast): Candida albicans (ATCC 90028)

Materials:

-

3-(5-Nitro-2-furyl)-4H-1,2,4-triazole (stock solution in DMSO)

-

Bacterial and fungal strains

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Appropriate positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.